REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([N:8]([CH2:13][CH3:14])[CH2:9][CH:10]([OH:12])[CH3:11])=[CH:6][CH:7]=1.[C:15]([NH:20][NH2:21])([O:17][CH2:18][CH3:19])=[O:16].C(O)CCCC>>[C:15]([NH:20][NH:21][C:2]1[N:3]=[N:4][C:5]([N:8]([CH2:13][CH3:14])[CH2:9][CH:10]([OH:12])[CH3:11])=[CH:6][CH:7]=1)([O:17][CH2:18][CH3:19])=[O:16]
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Name
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3-chloro-6-[N-(2-hydroxypropyl)ethylamino]pyridazine
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)N(CC(C)O)CC
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
can be be prepared
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Type
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TEMPERATURE
|
Details
|
After cooling the solution
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Type
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EXTRACTION
|
Details
|
is extracted several times with water
|
Type
|
CUSTOM
|
Details
|
extracts collected together
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Type
|
EXTRACTION
|
Details
|
are extracted with ethyl ether
|
Type
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ADDITION
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Details
|
The aqueous phase is treated at room temperature with sodium bicarbonate until complete precipitation
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature on phosphorus pentaoxide
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)NNC=1N=NC(=CC1)N(CC(C)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |